molecular formula C9H8O3 B1588371 6-Hydroxy-chroman-4-one CAS No. 80096-64-6

6-Hydroxy-chroman-4-one

Cat. No.: B1588371
CAS No.: 80096-64-6
M. Wt: 164.16 g/mol
InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
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Description

Contextualization of Chroman-4-one Architectures in Chemical Research

Historical Trajectories of Chroman-4-one Derivative Investigations

The investigation of chromone (B188151) derivatives, from which chroman-4-ones are derived through the reduction of a double bond, has a notable history. nih.govacs.org An early example of a chromone derivative used in a clinical context is Khellin, a compound extracted from the plant Ammi visnaga. ijrpc.com For centuries, it was used in the Mediterranean region for its diuretic properties. ijrpc.com

Current Research Landscape and Emerging Focus on 6-Hydroxy-chroman-4-one

The current research landscape for chroman-4-one derivatives is vibrant and expansive, with studies exploring their potential across a range of biological activities. These include investigations into their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The chroman-4-one scaffold continues to be a focal point for the design of novel compounds with therapeutic promise. nih.gov

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-hydroxy-2,3-dihydrochromen-4-one nih.govsigmaaldrich.cn
Molecular Formula C₉H₈O₃ nih.gov
Molecular Weight 164.16 g/mol nih.gov
CAS Number 80096-64-6 nih.govchemicalbook.com
Physical Form Solid sigmaaldrich.cn
InChI Key HTKPIKIGEYFNBY-UHFFFAOYSA-N nih.govsigmaaldrich.cn

Spectroscopic Data of this compound

Spectroscopic techniques are crucial for the structural elucidation and characterization of chemical compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is essential for confirming the molecular structure. researchgate.netmdpi.com Mass spectrometry is also used to determine the compound's molecular weight and fragmentation pattern. d-nb.info While detailed spectral data for this compound is typically found in specialized chemical databases and research publications, the general principles of its spectroscopic analysis are well-established within the field of organic chemistry. d-nb.infonih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKPIKIGEYFNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427765
Record name 6-HYDROXY-CHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80096-64-6
Record name 6-HYDROXY-CHROMAN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Hydroxy Chroman 4 One and Its Analogues

Strategic Approaches to the Chroman-4-one Core Scaffold

The construction of the fundamental chroman-4-one skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods can be broadly categorized into classical cyclization protocols, condensation reactions involving phenolic precursors, and various intramolecular ring closure techniques.

Classical Cyclization Protocols for Benzopyran-4-one Synthesis

Several classical named reactions have been instrumental in the synthesis of the benzopyran-4-one core, which is the foundational structure of chroman-4-ones. These methods often involve the formation of a key intermediate that subsequently undergoes cyclization to yield the desired heterocyclic system.

One of the most prominent methods is the Baker-Venkataraman Rearrangement , which involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. This intermediate then undergoes an acid-catalyzed cyclization to afford the chromone (B188151) (benzopyran-4-one) ring system. The reaction proceeds via the formation of an enolate, which attacks the ester carbonyl to form a cyclic alkoxide. This intermediate then opens to a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. Subsequent acid-catalyzed cyclodehydration completes the formation of the chromone ring.

Another important classical method is the Vilsmeier-Haack reaction . This reaction is particularly useful for the synthesis of 3-formylchromones. It involves the formylation of a reactive aromatic compound, such as a phenol or an enamine, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). In the context of chromone synthesis, 2-hydroxyacetophenones can be doubly formylated, followed by cyclization and dehydration to yield 3-formylchromones. For instance, 6-hydroxy-3-carbaldehyde chromone can be prepared from 2,5-dihydroxyacetophenone using a DMF/POCl₃ solution nih.gov.

The Algar-Flynn-Oyamada (AFO) reaction provides a direct route to 3-hydroxyflavones (a subclass of benzopyran-4-ones) through the oxidative cyclization of 2'-hydroxychalcones. The reaction is typically carried out in the presence of hydrogen peroxide and a base, such as sodium hydroxide. This method allows for the introduction of a hydroxyl group at the C-3 position of the chromone ring.

Condensation Reactions Involving Phenolic Precursors

Condensation reactions provide a versatile and widely used approach to the chroman-4-one scaffold, often starting from readily available phenolic compounds. A common strategy involves the reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base. This reaction proceeds through a crossed aldol condensation, followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring. The use of microwave irradiation has been shown to significantly accelerate this reaction, providing the desired 2-alkyl-chroman-4-ones in good yields nih.gov. The nature of the substituents on the 2'-hydroxyacetophenone can influence the reaction outcome, with electron-deficient starting materials generally giving higher yields nih.gov.

Another approach involves the reaction of phenols with α,β-unsaturated carboxylic acids or their derivatives. For example, the reaction of phenols with acrylic acid derivatives in the presence of a strong acid like methanesulfonic acid can lead to the formation of chroman-4-ones, although yields can be variable.

The Claisen-Schmidt condensation is another relevant reaction, which involves the base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound lacking an α-hydrogen to form a chalcone. The resulting 2'-hydroxychalcone can then be cyclized to a flavanone (2-phenylchroman-4-one) under acidic or basic conditions.

Intramolecular Ring Closure Techniques

Intramolecular cyclization is a powerful strategy for the synthesis of the chroman-4-one ring system, often involving the formation of a key carbon-oxygen bond. A well-established method is the intramolecular Friedel-Crafts acylation of β-aryloxypropionic acids. These precursors can be synthesized by the reaction of a phenol with a β-halopropionic acid or β-propiolactone. The subsequent cyclization is typically promoted by strong acids such as polyphosphoric acid (PPA) or fuming sulfuric acid researchgate.net. Microwave-assisted cyclization of β-arylthiopropanoic acids has also been reported to produce thiochroman-4-ones in quantitative yields researchgate.net.

Another intramolecular approach involves the electrophilic cyclization of substituted propargylic aryl ethers. This method can produce 3,4-disubstituted 2H-benzopyrans in excellent yields using electrophiles like iodine, iodine monochloride, and phenylselenyl bromide under mild reaction conditions.

Directed Functionalization of the 6-Hydroxy-chroman-4-one Moiety

Once the this compound core is synthesized, its further functionalization is crucial for developing analogues with diverse properties. The hydroxyl group at the C-6 position serves as a versatile handle for various chemical transformations, and the other positions on the chroman-4-one ring can also be selectively modified.

Regioselective Derivatization at the C-6 Hydroxyl Position

The phenolic hydroxyl group at the C-6 position is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through O-alkylation and O-acylation reactions.

O-Alkylation of the C-6 hydroxyl group leads to the formation of ether derivatives. This can be achieved by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) mdpi.com. This method allows for the introduction of various alkyl and substituted alkyl chains, which can significantly impact the lipophilicity and biological activity of the resulting compounds.

O-Acylation of the C-6 hydroxyl group results in the formation of ester derivatives. This transformation can be accomplished using acyl chlorides or anhydrides in the presence of a base or under acidic conditions. For instance, chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions using acyl halides or carboxylic anhydrides nih.govnih.gov. This approach can be adapted for the acylation of the C-6 hydroxyl group of this compound, providing access to a range of ester analogues.

Introduction of Substituents at C-2, C-3, C-7, and C-8

The introduction of substituents at other positions of the this compound ring system allows for a systematic exploration of structure-activity relationships.

Substitution at C-2: 2-Alkyl-substituted chroman-4-ones can be synthesized via a one-step procedure involving a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde under microwave irradiation nih.gov. For example, 2-pentyl-6-nitrochroman-4-one can be synthesized from 2'-hydroxy-5'-nitroacetophenone and hexanal nih.gov. An alternative method involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones to afford 2-alkyl-substituted chroman-4-ones rsc.org.

Substitution at C-3: The C-3 position can be functionalized through various reactions. For example, 3-hydroxy-2-phenyl-4H-chromen-4-one derivatives can be synthesized from the corresponding chalcones via the Algar-Flynn-Oyamada reaction npaa.innpaa.in. Bromination at the C-3 position of a chroman-4-one allows for the introduction of various substituents through substitution reactions or via a samarium-mediated Reformatsky reaction gu.se.

Substitution at C-7: The synthesis of 7-hydroxychroman-4-one can be achieved from resorcinol and 3-bromopropionic acid via a Friedel-Crafts acylation followed by an intramolecular cyclization mdpi.com. The resulting 7-hydroxyl group can then be further derivatized. For instance, 7-aminoalkoxychroman-4-ones can be synthesized by reacting 7-hydroxychroman-4-one with aminoethylchlorides researchgate.net.

Substitution at C-8: The introduction of substituents at the C-8 position is often achieved by starting with an appropriately substituted 2'-hydroxyacetophenone. For example, 6,8-dibromo-2-pentylchroman-4-one has been synthesized from 3',5'-dibromo-2'-hydroxyacetophenone nih.gov. Palladium-mediated cross-coupling reactions, such as Stille, Heck, Suzuki, and Sonogashira reactions, have been successfully employed to introduce a variety of substituents at the C-8 position of chromone scaffolds with excellent regioselectivity researchgate.net.

Data Tables

Table 1: Comparison of Synthetic Methods for the Chroman-4-one Core

MethodStarting MaterialsKey Reagents/ConditionsProduct TypeReference
Baker-Venkataraman Rearrangemento-AcyloxyacetophenoneBase, then AcidChromoneN/A
Vilsmeier-Haack Reaction2-HydroxyacetophenoneDMF, POCl₃3-Formylchromone nih.gov
Aldol Condensation/Michael Addition2'-Hydroxyacetophenone, AldehydeBase (e.g., DIPA), Microwave2-Alkyl-chroman-4-one nih.gov
Intramolecular Friedel-Crafts Acylationβ-Aryloxypropionic acidStrong Acid (e.g., PPA)Chroman-4-one researchgate.net

Table 2: Examples of Functionalized this compound Analogues

Position of FunctionalizationType of ReactionReactantsProduct
C-6 HydroxylO-AlkylationThis compound, Alkyl halide, K₂CO₃6-Alkoxy-chroman-4-one
C-6 HydroxylO-AcylationThis compound, Acyl chloride/anhydride6-Acyloxy-chroman-4-one
C-2Aldol Condensation2'-Hydroxy-5'-nitroacetophenone, Hexanal6-Nitro-2-pentylchroman-4-one
C-3Algar-Flynn-Oyamada2'-Hydroxychalcone3-Hydroxy-2-phenyl-4H-chromen-4-one
C-7Friedel-Crafts/CyclizationResorcinol, 3-Bromopropionic acid7-Hydroxychroman-4-one
C-8Aldol Condensation3',5'-Dibromo-2'-hydroxyacetophenone, Hexanal6,8-Dibromo-2-pentylchroman-4-one

Microwave-Assisted and Catalytic Synthetic Enhancements

The synthesis of the chroman-4-one core has been significantly improved by moving beyond traditional heating methods, which often require long reaction times and harsh conditions. frontiersin.orgijrpc.com Modern approaches leveraging microwave irradiation and advanced catalytic systems have drastically increased efficiency and yield.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For chroman-4-one derivatives, this technology dramatically reduces reaction times from hours or even days to mere minutes. frontiersin.org A common and efficient one-step procedure involves a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition to form the chromanone ring. nih.gov When conducted with microwave heating in ethanol, reaction temperatures can reach 160–170 °C, completing the synthesis in as little as one hour. nih.gov In some cases, cyclization of 2'-hydroxychalcones under microwave conditions can yield flavanones (2-aryl-chroman-4-ones) in approximately 30 minutes with yields around 82%, a significant improvement over conventional heating which could take several days. frontiersin.org

Catalytic Enhancements: The choice of catalyst is crucial for guiding the cyclization and functionalization of the chroman-4-one scaffold. A wide array of catalysts have been employed, ranging from simple acids and bases to complex organometallic and organocatalytic systems.

Acid and Base Catalysis: Traditional methods often rely on strong acids like polyphosphoric acid (PPA) or bases like piperidine to facilitate ring closure. ijrpc.com While effective, these often require harsh conditions. Milder catalysts such as para-toluene sulfonic acid (PTSA) have also been used, particularly for condensation-cyclization reactions. ijrpc.com

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been successfully used to catalyze intramolecular reactions to form the chromanone ring system. organic-chemistry.org Additionally, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the formation of flavanones through a sequence involving conjugate addition of water to an alkynyl o-quinone methide intermediate. organic-chemistry.org

Metal Catalysis: Palladium-catalyzed reactions have been developed to synthesize flavanones by first dehydrogenating a chromanone intermediate, followed by an arylation reaction with an arylboronic acid. organic-chemistry.org Borane catalysts, generated in situ, have also been used for the hydrosilylation of chromones to produce chromanones in high yields. organic-chemistry.org

The table below summarizes various catalytic enhancements in the synthesis of chroman-4-one and its analogues.

Table 1: Catalytic Methodologies for Chroman-4-one Synthesis

Catalyst Type Specific Catalyst/System Reaction Type Substrates Key Advantage
Base Catalysis Diisopropylamine (DIPA) Aldol Condensation / Oxa-Michael Addition 2'-hydroxyacetophenones, Aldehydes Efficient one-pot synthesis, especially with microwave heating. nih.gov
Organocatalysis N-Heterocyclic Carbene (NHC) Intramolecular Substitution/Stetter Reaction Salicylaldehydes, Michael Acceptors Mild reaction conditions for forming functionalized chromanones. organic-chemistry.org
Metal Catalysis Palladium (Pd) complexes Dehydrogenation / Arylation Chromanones, Arylboronic acids Provides a route to flavanones not easily accessible otherwise. organic-chemistry.org
Metal Catalysis Borane HB(C₆F₅)₂ Hydrosilylation Chromones High yields for the reduction of chromones to chromanones. organic-chemistry.org

| Acid Catalysis | para-Toluene sulfonic acid (PTSA) | Condensation / Cyclization | Phenols, Aldehydes | Milder alternative to strong acids like PPA. ijrpc.com |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthetic routes toward chroman-4-ones, aiming to reduce environmental impact and improve safety. Key strategies include the use of sustainable solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted synthesis is inherently a green technique as it significantly reduces reaction times, which translates to lower energy consumption. researchgate.net Furthermore, these rapid, high-yield reactions often lead to cleaner product formation, minimizing the need for extensive purification and reducing solvent waste. frontiersin.org

The choice of solvent is another critical aspect. Many modern procedures favor the use of greener solvents like ethanol or even water, moving away from hazardous and volatile organic compounds. nih.govresearchgate.net In some cases, solvent-free syntheses under microwave irradiation have been developed for related flavonoid compounds, representing an ideal green chemistry scenario. ijrpc.com

The development of heterogeneous and recyclable catalysts is also a cornerstone of green chromanone synthesis. Solid-supported catalysts, such as heteropolyacids on silica-alumina supports, offer advantages over their homogeneous counterparts. semanticscholar.org These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times without a significant loss of activity, thereby reducing waste and cost. The use of magnetic nanocatalysts, which can be recovered using an external magnet, further simplifies product isolation and catalyst recycling, aligning perfectly with the goals of sustainable chemistry. sharif.edu

Chemoenzymatic Pathways to Advanced this compound Derivatives

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts (enzymes) to produce complex molecules with high precision. This approach is particularly valuable for creating advanced derivatives of this compound, especially chiral compounds or selectively modified analogues that are difficult to obtain through conventional methods.

The synthesis of the core chromanone structure can be achieved enzymatically. The enzyme chalcone isomerase (CHI) plays a central role in the natural biosynthesis of flavonoids by catalyzing the stereospecific intramolecular cyclization of chalcones to produce enantiomerically pure (2S)-flavanones. frontiersin.orgacademicjournals.org This enzymatic step avoids the formation of racemic mixtures that often result from non-biological chemical cyclizations. frontiersin.org

Once the chromanone core is formed, enzymes can be used to introduce further structural diversity. A key strategy is the enzymatic acylation to produce flavonoid esters, which can alter the compound's physicochemical properties, such as solubility and bioavailability. nih.govthieme-connect.com

Lipases: Enzymes such as Candida antarctica lipase B (CALB) are highly effective biocatalysts for the acylation of hydroxyl groups on the flavonoid scaffold. academicjournals.orgthieme-connect.com This reaction is highly regioselective, often targeting specific hydroxyl groups without the need for complex protection-deprotection steps common in chemical synthesis. thieme-connect.com

Proteases: Other hydrolytic enzymes, like the protease subtilisin, have also been employed to catalyze acylation reactions on flavonoid glycosides in non-aqueous solvents, demonstrating high selectivity. academicjournals.org

Transferases: For more complex modifications, prenyltransferase enzymes can catalyze the transfer of a dimethylallyl group to the chromanone structure. academicjournals.org This modification is known to be important for the biological activity of many natural flavonoids.

These chemoenzymatic methods offer a powerful and green alternative to purely chemical approaches, providing access to a wide range of novel and potentially more potent this compound derivatives under mild reaction conditions. thieme-connect.com

Table 2: Chemoenzymatic Reactions for the Synthesis of Chroman-4-one Derivatives

Enzyme Enzyme Class Reaction Type Function/Modification
Chalcone Isomerase (CHI) Isomerase Intramolecular Cyclization Stereospecific formation of the (2S)-flavanone core from a chalcone precursor. frontiersin.org
Candida antarctica Lipase B (CALB) Hydrolase (Lipase) Acylation / Esterification Regioselective addition of acyl groups to hydroxyl moieties, enhancing lipophilicity. academicjournals.orgthieme-connect.com
Subtilisin Hydrolase (Protease) Acylation / Esterification Selective acylation of sugar moieties in flavonoid glycosides. academicjournals.org

| Prenyltransferase | Transferase | Prenylation | Transfer of a dimethylallyl group to the flavonoid B-ring. academicjournals.org |


Structure Activity Relationship Sar Investigations of 6 Hydroxy Chroman 4 One Analogues

Systematic Elucidation of Structural Determinants for Bioactivity

Systematic investigations into the SAR of chroman-4-one derivatives have revealed several key structural features that are critical for their biological activity. The basic chroman-4-one skeleton, which consists of a benzene (B151609) ring fused to a dihydropyran ring, is a foundational element. nih.gov The integrity of this core structure, particularly the carbonyl group at the C-4 position, is often essential for potent inhibitory activity. acs.org Modifications at the C-2, C-3, C-6, and C-8 positions of the chroman-4-one ring have been extensively explored to understand their impact on bioactivity. nih.govgu.se

Quantitative and Qualitative Correlation of Substituent Effects on Efficacy

The biological efficacy of 6-hydroxy-chroman-4-one analogues is quantitatively and qualitatively influenced by the nature of the substituents on the chroman-4-one core. The electronic properties, steric bulk, and lipophilicity of these substituents play a pivotal role in molecular recognition and binding affinity to target proteins.

The introduction of aliphatic and aromatic moieties, particularly at the C-2 position, has a profound effect on the biological activity of chroman-4-one derivatives.

Aliphatic Substituents: The length and branching of alkyl chains at the C-2 position are critical for optimizing activity. In studies of SIRT2 inhibitors, an alkyl chain with three to five carbons was found to be crucial for high potency. nih.govacs.org The inhibitory effect is dependent on the chain length; for example, an n-propyl chain showed slightly better activity than an n-heptyl substituent. acs.org However, the optimal length was determined to be a pentyl group. Branching of the alkyl chain near the chroman-4-one core, such as substituting an n-propyl with an isopropyl group, was found to decrease inhibitory activity. acs.org

Aromatic Substituents: The introduction of aromatic groups can also modulate activity, though the effect is sensitive to steric factors. Direct attachment of bulky groups like a phenyl ring to the C-2 position has been shown to diminish the inhibitory effect against SIRT2. acs.org However, if a spacer is introduced between the chroman-4-one scaffold and the aromatic ring, as in a phenethyl-substituted derivative, potent inhibition can be retained. acs.org This suggests that while aromatic interactions can be beneficial, the correct positioning and orientation relative to the core scaffold are essential. Replacing the phenyl group with larger, more sterically demanding indole groups resulted in decreased activity. acs.org

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentSIRT2 Inhibition (%) at 200 µMIC50 (µM)
1a (CH2)4CH3ClBr884.5
1k (CH2)2CH3ClBr7610.6
1l (CH2)6CH3ClBr57n.d.
1n CH(CH3)2ClBr52n.d.
3b PhClBr20n.d.
1m CH2CH2PhClBr816.8
1o CH2CH2(3-indolyl)ClH53n.d.

Table 1: Impact of Aliphatic and Aromatic Substituents at the C-2 Position on SIRT2 Inhibitory Activity. Data sourced from the Journal of Medicinal Chemistry. acs.org (n.d. = not determined)

The electronic nature of substituents on the aromatic ring of the chroman-4-one scaffold significantly alters the biological activity. acs.org

Electron-Withdrawing Groups (EWGs): Generally, the presence of larger, electron-withdrawing groups in positions such as C-6 and C-8 is favorable for potency. nih.govacs.org Halogens like chlorine and bromine are common EWGs used in SAR studies. For instance, changing a 6-chloro substituent to a larger but less electronegative 6-bromo group was well-tolerated and maintained high inhibitory activity against SIRT2. acs.org Similarly, replacing a 6-chloro group with another EWG like a nitro group resulted in no significant change in activity. nih.govacs.org This indicates that electron-withdrawing properties, in general, enhance activity. acs.org The presence of EWGs at the 6th position of the thiochroman-4-one ring has also been shown to enhance anti-fungal activity. rsc.org

Electron-Donating Groups (EDGs): In contrast, the introduction of electron-donating groups often leads to a decrease in activity. For example, substituting the C-6 position with an electron-donating methoxy (B1213986) group caused a significant drop in inhibitory activity. nih.govacs.org This suggests that electron-rich chroman-4-ones are generally less potent inhibitors for certain targets than their electron-poor counterparts. nih.govacs.org However, in some contexts, such as homoisoflavonoids derived from chroman-4-ones, the presence of methoxy substituents on an attached aromatic ring (Ring B) can enhance bioactivity. mdpi.comnih.gov

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentSIRT2 Inhibition (%) at 200 µMIC50 (µM)
1a (CH2)4CH3ClBr884.5
1c (CH2)4CH3BrBr>701.5
1g (CH2)4CH3NO2Br>70n.d.
1h (CH2)4CH3OCH3Br20n.d.
1i (CH2)4CH3HBr<70n.d.
1b (CH2)4CH3HH<10n.d.

Table 2: Influence of Electron-Withdrawing and Electron-Donating Groups on SIRT2 Inhibitory Activity. Data sourced from the Journal of Medicinal Chemistry. acs.org (n.d. = not determined)

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping is a powerful strategy in drug design used to identify structurally novel compounds with similar biological activity to a known parent molecule, often with the goal of improving properties like potency or pharmacokinetics. nih.gov This approach has been successfully applied to chroman-4-one derivatives. In one study, a scaffold hopping strategy was employed to replace the quinazolin-4-one core of a known BRD4 inhibitor with a chromen-4-one (chromone) scaffold. nih.gov This led to the discovery of a new class of BRD4 inhibitors with significantly improved potency and selectivity. nih.govelsevierpure.com The successful transition from a quinazolin-4-one to a chromone (B188151) core, a closely related structure to chroman-4-one, demonstrates the utility of this scaffold as a bioisosteric replacement to explore new chemical space and optimize drug-like properties. nih.gov This highlights the chroman-4-one framework as a versatile and effective starting point for developing new therapeutic agents through such advanced medicinal chemistry techniques. jmbfs.org

Computational Approaches to SAR Mapping and Prediction

Computational methods are invaluable tools for understanding and predicting the SAR of this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide insights into the molecular interactions governing bioactivity.

QSAR Studies: 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for the activity of chromone and chroman-4-one derivatives. researchgate.netnih.gov These models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. researchgate.net The resulting contour maps help visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of new, more potent analogues. researchgate.net For example, a 2D-QSAR analysis of 3-iodochromone derivatives identified key descriptors like DeltaEpsilonC and ZCompDipole that influence fungicidal activity. frontiersin.org

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its molecular target. nih.gov This technique has been applied to chroman-4-one derivatives to elucidate their mechanism of action. For instance, docking studies suggested that potent antifungal chroman-4-one derivatives could target key proteins like HOG1 kinase and FBA1 in Candida albicans. mdpi.comnih.gov Similarly, docking of anti-inflammatory chroman-4-one analogues into the active site of cyclooxygenase-2 (COX-2) helped to explain their activity based on binding scores and interactions with key amino acid residues. sciencescholar.us These computational approaches, by providing a detailed view of ligand-receptor interactions, complement experimental SAR data and accelerate the rational design of novel bioactive this compound derivatives. jmbfs.orgnih.gov

Pharmacological and Biological Evaluation of 6 Hydroxy Chroman 4 One Derivatives

Anti-Inflammatory Efficacy and Modulation of Inflammatory Pathways

Derivatives of 6-hydroxy-chroman-4-one have demonstrated notable anti-inflammatory properties. Research has shown that certain synthetic derivatives can significantly downregulate the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, crucial enzymes in the inflammatory cascade. nih.gov For instance, a synthetic derivative featuring a 4H-1-benzopyran-4-one moiety with a 5-hydroxyl group on the A-ring and a 4'-hydroxyl group on the B-ring showed potent anti-inflammatory effects. nih.gov In vivo studies using a carrageenan-induced rat paw edema model further substantiated these findings, where the compound effectively reduced paw inflammation by inhibiting iNOS and COX-2 expression in the paw tissue, consequently alleviating inflammatory pain. nih.gov

Some chromone (B188151) derivatives have been shown to inhibit the production of tumor necrosis factor-α (TNF-α)-induced nitric oxide more effectively than the natural antioxidant quercetin. researchgate.net This suggests that the chroman-4-one scaffold is a promising template for the development of new anti-inflammatory agents. researchgate.net

Antioxidant Capacities and Free Radical Scavenging Mechanisms

The antioxidant potential of this compound derivatives is a well-documented aspect of their biological profile. These compounds exhibit significant free radical scavenging activity, which is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov The presence of the hydroxyl group on the chroman nucleus is crucial for this activity.

Studies on various synthetic derivatives have revealed potent antioxidant capabilities. For example, 6-hydroxy-7-methoxy-4-chromanone derivatives have shown more potent antioxidant activity than established antioxidants like vitamin E and Trolox in lipid peroxidation inhibition and DPPH scavenging assays. nih.gov The structure-activity relationship suggests that substitutions at various positions on the chroman-4-one scaffold can significantly influence the antioxidant potency. nih.gov Specifically, N-arylsubstituted-chroman-2-carboxamides, derived from a chroman scaffold, exhibited 25-40 times more potent inhibition of lipid peroxidation than Trolox. researchgate.net

Compound TypeAssayActivityReference
6-Hydroxy-7-methoxy-4-chromanone derivativesLipid Peroxidation InhibitionMore potent than vitamin E and Trolox nih.gov
6-Hydroxy-7-methoxy-4-chromanone derivativesDPPH ScavengingMore potent than vitamin E and Trolox nih.gov
N-arylsubstituted-chroman-2-carboxamidesLipid Peroxidation Inhibition25-40 times more potent than Trolox researchgate.net
N-phenyl-chroman-2-carboxamideDPPH Radical ScavengingComparable to Trolox researchgate.net

Antimicrobial Spectrum and Antifungal Properties

Chroman-4-one derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogenic bacteria and fungi. mdpi.comresearchgate.net The core structure is a key pharmacophore that can be modified to enhance its antimicrobial efficacy. nih.govmdpi.com

Research has demonstrated that these compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 3-benzylidene-4-chromanone derivatives have shown significant antibacterial activity. nih.gov In terms of antifungal properties, derivatives have been successfully tested against a range of fungal pathogens, including Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov

A study investigating 25 different chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 1024 μg/mL. mdpi.com Notably, some compounds demonstrated greater potency against Candida species than the positive control. mdpi.comresearchgate.net Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key proteins involved in fungal virulence and survival, such as HOG1 kinase and FBA1 in Candida albicans. mdpi.comresearchgate.net The structural features, such as the presence of methoxy (B1213986) substituents, were found to enhance bioactivity. mdpi.comresearchgate.net

Compound/DerivativeMicroorganismMIC (μg/mL)Reference
Chroman-4-one & Homoisoflavonoid DerivativesBacteria & Fungi64 - 1024 mdpi.com
(E)-benzylidene-chroman-4-oneCandida spp.62.5 - 1000 semanticscholar.org
Spiropyrrolidines with chroman-4-oneBacillus subtilis & Staphylococcus epidermidis32 mdpi.com
Spiropyrrolidines with chroman-4-oneCandida krusei & Candida glabrata32 mdpi.com

Antiproliferative and Apoptosis-Inducing Activities in Neoplastic Cells

The anticancer potential of this compound derivatives has been extensively investigated, revealing their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death. nih.govresearchgate.net

Numerous studies have documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These include breast cancer (MCF-7, T47D, MDA-MB-231), lung carcinoma (A549), leukemia (HL-60, MOLT-4), and colorectal carcinoma cells. nih.govresearchgate.netacs.orgnih.gov The antiproliferative activity is often dose-dependent, with some derivatives exhibiting potent effects at low micromolar concentrations. researchgate.netacs.orgnih.gov For example, certain 3-benzylidene-chroman-4-one derivatives displayed high activity against breast cancer cell lines with IC50 values as low as 9.3 µg/mL. researchgate.net Synthetic flavanones, which are 2-phenyl-chroman-4-one derivatives, have also shown significant antiproliferative activity against human breast cancer cells. researchgate.net

Derivative TypeCancer Cell LineIC50 ValueReference
6,7-Methylenedioxy-4-chromanoneBreast (MCF-7, T47D, MDA-MB-231)≤ 9.3 µg/mL nih.gov
3-Benzylidene-chroman-4-oneLeukemia (K562), Breast (MDA-MB-231)≤ 3.86 µg/mL nih.gov
Chroman-2,4-dione derivativeLeukemia (MOLT-4)24.4 ± 2.6 μM researchgate.net
Chroman-2,4-dione derivativeLeukemia (HL-60)42.0 ± 2.7 μM researchgate.net
Chroman-2,4-dione derivativeBreast (MCF-7)68.4 ± 3.9 μM researchgate.net
Chromone-based SIRT2 inhibitor (6f)Breast (MCF-7), Lung (A549)Strong inhibitory effect at 10 μM acs.org

The antiproliferative effects of this compound derivatives are mediated through various cellular mechanisms, primarily the induction of apoptosis. researchgate.netmdpi.com The appearance of apoptotic bodies and DNA laddering in treated cancer cells confirms this mode of cell death. researchgate.net Some derivatives have been shown to induce cell cycle arrest, for instance, at the G1 phase, which is sometimes linked to the activation of tumor suppressor proteins like p53. researchgate.net

Another identified mechanism involves the inhibition of sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumor growth. nih.govgu.seacs.orgacs.orgnih.gov Inhibition of SIRT2 by chroman-4-one derivatives leads to an increase in the acetylation of α-tubulin, which is associated with the disruption of microtubule dynamics and subsequent inhibition of cell proliferation. acs.orgnih.govacs.org This indicates that SIRT2 is a likely target for the anticancer activity of these compounds. acs.orgnih.govacs.org Furthermore, the pro-oxidant properties of some derivatives, leading to increased intracellular reactive oxygen species (ROS) and DNA damage, have been identified as a key mechanism underlying their cytotoxic activity. mdpi.com

Antiviral and Antiparasitic Potentials

The therapeutic spectrum of chroman-4-one derivatives also extends to antiviral and antiparasitic activities. nih.gov While the antiviral potential is an area of ongoing research, the core chromone structure is recognized for its presence in compounds with antiviral properties. researchgate.net

More specific data is available for their antiparasitic activity. Flavonoids, including the chroman-4-one scaffold, have been identified as inhibitors of pteridine reductase 1 (PTR1), a crucial enzyme in trypanosomatid parasites. nih.gov Synthetic chroman-4-one analogues have been evaluated for their activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Leishmania infantum, which causes leishmaniasis. nih.gov Certain derivatives have shown potent inhibitory activity against the PTR1 enzyme from both parasites and have demonstrated efficacy in inhibiting parasite cell growth with a good selectivity index, indicating low toxicity to mammalian cells. nih.gov

CompoundParasiteActivityReference
Chroman-4-one analogue 1Trypanosoma bruceiPotent inhibitor of cell growth (Selectivity Index > 7) nih.gov
Chroman-4-one analogue 1Leishmania infantumWeakly inhibited cell growth (31% inhibition at 50 µM) nih.gov
Chroman-4-one analogue 2Leishmania infantumWeakly inhibited cell growth (29% inhibition at 50 µM) nih.gov

Efficacy against Protozoan Pathogens (e.g., Leishmaniasis)

The chroman-4-one scaffold has been identified as a promising starting point for the development of new anti-parasitic agents. Studies have focused on the activity of these compounds against trypanosomatid parasites, which are responsible for diseases like Leishmaniasis and Human African Trypanosomiasis (sleeping sickness). These parasites rely on the enzyme pteridine reductase 1 (PTR1) for folate metabolism, making it a key drug target.

A study investigating chroman-4-one analogues of known chromen-4-one inhibitors found that these compounds exhibited significant activity against both the parasitic enzymes and the parasites themselves. Specifically, certain this compound derivatives displayed inhibitory action against Trypanosoma brucei (T. brucei) and Leishmania infantum (L. infantum) by targeting PTR1. chemrxiv.orgnih.gov

One notable compound, 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one, demonstrated activity against both T. brucei PTR1 and L. major PTR1, as well as the parasites themselves, with a favorable selectivity index and low toxicity. nih.gov The kinked structure of the chroman-4-one core was shown to influence the binding mode within the enzyme's active site. nih.gov Further research has highlighted that hydrazone derivatives of the related chromane scaffold also possess significant antileishmanial activity, suggesting that modifications to the core structure can enhance its therapeutic potential against cutaneous leishmaniasis. chemrxiv.org

Table 1: Antiparasitic Activity of this compound Derivatives

Compound NameTarget Organism/EnzymeActivity/InhibitionReference
6-hydroxy-2-(3-hydroxyphenyl) chroman-4-oneT. brucei / L. infantumSignificant inhibition at 10 µM and 50 µM chemrxiv.org
6-hydroxy-2-(4-hydroxyphenyl) chroman-4-oneT. brucei / L. infantumSignificant inhibition at 10 µM and 50 µM chemrxiv.org
2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-oneT. brucei / L. infantumSignificant inhibition at 10 µM and 50 µM chemrxiv.org
Compound 1 (a 6-hydroxy-flavanone)T. brucei PTR1 / L. major PTR1IC₅₀ = 10 µM / 11 µM nih.gov

Inhibition of Viral Replication

The broader class of chromones and chromanones, including naturally occurring flavonoids, has been investigated for antiviral properties. mdpi.comnih.gov These scaffolds have shown potential against a variety of viruses by interfering with different stages of the viral life cycle. mdpi.com For instance, certain chroman-4-one derivatives have demonstrated anti-rotavirus and anti-tobacco mosaic virus (TMV) activity. researchgate.netescholarship.org

In the context of emerging viral threats, flavonoids containing the related 4H-chromen-4-one scaffold were evaluated for their potential to inhibit SARS-CoV-2. mdpi.com Computational and in vitro studies suggested that these molecules could act as inhibitors of key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). mdpi.com While research specifically isolating the antiviral efficacy of this compound is limited, the recognized activity of the parent scaffold suggests a viable avenue for future investigation and development of novel antiviral agents.

Neuropharmacological Research and Central Nervous System Activities

The this compound structure has served as a foundation for the development of agents targeting the central nervous system, with significant findings in the modulation of key enzymes and in strategies for treating neurodegenerative diseases.

Sirtuin (SIRT2) Enzyme Modulatory Effects

Sirtuins are a class of enzymes involved in cellular regulation, and SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative disorders and cancer. researchgate.net A series of substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of SIRT2. researchgate.netnih.gov

Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for potent inhibitory activity. researchgate.net Specifically, an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, was found to be favorable for high potency. nih.gov One of the most potent compounds identified was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ value of 1.5 μM for SIRT2. researchgate.netnih.gov These inhibitors demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. researchgate.netnih.gov Further modifications, including the introduction of heterofunctionalities to improve pharmacokinetic properties, have yielded compounds that retain both high potency and selectivity for SIRT2. nih.govnih.govmdpi.com

Table 2: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

CompoundSubstituentsSIRT2 IC₅₀ (µM)Reference
6,8-dibromo-2-pentylchroman-4-one6,8-di-Br; 2-pentyl1.5 researchgate.netnih.gov
8-bromo-6-chloro-2-pentylchroman-4-one8-Br, 6-Cl; 2-pentyl4.5 researchgate.netnih.gov
6,8-dichloro-2-propylchroman-4-one6,8-di-Cl; 2-propyl10.6 researchgate.net

Dopamine Receptor Ligand Studies

Dopamine receptors are critical targets in the treatment of numerous neurological and psychiatric disorders. While the chroman scaffold has been explored for CNS activity, specific research evaluating simple this compound derivatives as direct dopamine receptor ligands is not extensively documented in the reviewed literature. Studies have investigated structurally related but more complex molecules, such as chromanoisoquinolines and other bicyclic dopamine analogs, for their interaction with dopamine D1 and D2-like receptors. For example, repositioning the oxygen atom from an isochroman to a chroman structure in certain bicyclic dopamine analogs was found to decrease potency at D1-like receptors while conferring selectivity for D2-like receptors. However, these findings pertain to a distinct chemical series and cannot be directly extrapolated to this compound and its simple derivatives.

Strategies for Alzheimer's Disease Therapy

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs), and the chroman-4-one chemotype has proven to be a privileged scaffold for this purpose. Derivatives have been designed to interfere with several key pathological pathways in AD.

One strategy involves the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidase B (MAO-B), enzymes that are central to the cholinergic and monoaminergic deficits observed in AD. By attaching a linker-connected amine moiety (such as piperidine or azepane) to the 6-position of the chroman-4-one core, researchers have created compounds with balanced inhibitory activities against these targets.

Furthermore, chromone derivatives have been shown to provide neuroprotective effects through mechanisms beyond enzyme inhibition. In experimental models of AD, certain derivatives demonstrated the ability to suppress neuroinflammation and improve mitochondrial function. These compounds were found to restore aerobic metabolism, increase the activity of key mitochondrial enzymes, and reduce the levels of pro-inflammatory cytokines in the hippocampus, ultimately leading to a reduction in cognitive deficits.

Other Promising Biological Activities

Beyond their applications in neuropharmacology and anti-infective research, derivatives of this compound exhibit a spectrum of other notable biological effects.

Antiproliferative and Anticancer Activity: The chroman-4-one framework is present in numerous flavonoids and homoisoflavonoids that display anticancer potential. chemrxiv.org Certain SIRT2 inhibitors based on the chroman-4-one scaffold have demonstrated antiproliferative effects in breast and lung cancer cell lines. nih.govmdpi.com This activity correlates with their SIRT2 inhibition potency and is associated with an increase in the acetylation of α-tubulin, indicating that SIRT2 is likely the intracellular target. nih.gov

Antimicrobial Activity: Chroman-4-one derivatives have been evaluated for broad-spectrum antimicrobial properties. Studies have shown that the core structure and its derivatives can inhibit the growth of both bacteria and fungi, including pathogenic Candida species. The presence of a hydroxyl group on the benzene (B151609) ring appears to be important for activity, as its replacement with alkyl chains can lead to a significant decrease in antimicrobial effect.

Antioxidant Activity: Oxidative stress is a key factor in the pathogenesis of many diseases. Several 6-hydroxy-7-methoxy-4-chromanone derivatives have been reported to possess potent antioxidant activity, evaluated through their ability to inhibit lipid peroxidation and scavenge free radicals like DPPH. chemrxiv.org In some assays, the antioxidant capacity of these compounds was found to be more potent than that of standards like Vitamin E and Trolox. chemrxiv.org

Kinase Enzyme Inhibition

The chroman-4-one core has served as a versatile template for the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery. Research has demonstrated that modifications of this scaffold yield potent inhibitors for several kinase families.

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition

Derivatives of 4H-chromen-4-one, a closely related structure, have been identified as a novel class of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCKs), which are considered potential therapeutic targets for conditions like diabetic retinopathy. nih.gov Structure-activity relationship (SAR) studies have led to the development of highly potent and selective ROCK inhibitors. For instance, the synthesis of certain ROCK inhibitors has utilized 6-hydroxy-4H-chromen-4-one as a key intermediate compound. sci-hub.se One of the most active compounds identified in one study, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), demonstrated excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.gov

Casein Kinase 2 (CK2) Inhibition

Protein kinase CK2 is another important target, particularly in oncology. Based on the structure of flavonoids, which are known CK2 inhibitors, a series of chromone-2-aminothiazole derivatives were designed and synthesized. nih.gov This research yielded compound 5i (full name not provided in the source), which proved to be a highly effective CK2 inhibitor with an IC₅₀ value of 0.08 µM. nih.gov Further cellular thermal shift assays confirmed the direct binding of this compound to CK2. nih.gov

Aurora Kinase A Inhibition

The chromen-4-one scaffold has also been combined with N-acylhydrazone moieties to develop inhibitors of Aurora Kinase A (aurA), a key regulator of mitosis. An in silico docking experiment predicted that a derivative, (E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)benzohydrazide , could effectively interact with aurA. researchgate.net Subsequent biological evaluation confirmed that this compound dose-dependently decreased the phosphorylation of aurA at the key threonine residue (Thr288) in HCT116 cells. researchgate.net

CompoundTarget KinaseActivity (IC₅₀)
Compound 5i (chromone-2-aminothiazole derivative)Casein Kinase 2 (CK2)0.08 µM
4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)ROCK I / ROCK IIData not specified
(E)-N'-((6-methoxy-4-oxo-4H-chromen-3-yl)methylene)benzohydrazideAurora Kinase A (aurA)Data not specified

G-Protein Coupled Receptor Agonism

Derivatives based on the chromen-4-one structure have been extensively investigated as ligands for orphan G-protein coupled receptors, particularly GPR55 and GPR35. These studies have revealed that substitutions on the chromen-4-one core, especially at the 6-position, can tune the efficacy and potency of these compounds.

GPR55 Agonism

GPR55 is a lipid-activated GPCR implicated in various physiological and pathological processes. A series of chromen-4-one-2-carboxylic acid derivatives were synthesized and evaluated in β-arrestin recruitment assays to determine their activity at the human GPR55. acs.org This research explored the impact of halogen substitutions at the 6-position.

It was found that substituting the hydrogen at position 6 with fluorine did not significantly alter the pharmacological behavior of the compounds. acs.org However, the introduction of a chlorine atom at the 6-position resulted in potent partial agonists of GPR55. acs.orgresearchgate.net For example, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid displayed high efficacy combined with high potency (EC₅₀ of 0.196 µM). researchgate.net Another derivative, 6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid , exhibited even higher potency with an EC₅₀ of 0.0400 µM, although with lower efficacy. researchgate.net

GPR35 Agonism

GPR35 is another orphan GPCR for which chromen-4-one derivatives have been identified as potent agonists. ulisboa.pt Optimization of 8-amido-chromen-4-one-2-carboxylic acid derivatives has led to agonists with nanomolar potency at the human GPR35. acs.orgebi.ac.uk In this series, a bromine atom at the 6-position was a key structural feature for high potency. The most potent agonists identified include 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (EC₅₀ of 12.1 nM) and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (EC₅₀ of 11.1 nM). acs.orgebi.ac.uk Further exploration led to the discovery of 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid , which showed extremely high affinity and an EC₅₀ of 5.54 nM, making it one of the most potent GPR35 agonists known to date. acs.orgebi.ac.uk

Compound NameTarget ReceptorActivity (EC₅₀)
6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR550.196 µM
6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR550.0400 µM
6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR3512.1 nM
6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR3511.1 nM
6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR355.54 nM

Mechanistic Insights into the Biological Actions of 6 Hydroxy Chroman 4 One Derivatives

Molecular Target Identification and Binding Characterization

Derivatives of the chroman-4-one scaffold have been identified as ligands for several important biological targets, implicating them in a variety of cellular processes. The specific substitution pattern on the chroman-4-one ring system dictates the binding affinity and selectivity for these molecular targets. nih.gov

One key class of targets is the sirtuin (SIRT) family of enzymes , particularly SIRT2, a class III histone deacetylase. nih.gov SIRT2 is involved in processes like cell cycle regulation and aging-related diseases, including neurodegenerative disorders and cancer. nih.govacs.org A series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel, selective inhibitors of SIRT2. nih.govacs.org Structure-activity relationship studies revealed that electron-withdrawing substituents in the 6- and 8-positions of the chroman-4-one ring are favorable for potent inhibition. nih.govacs.org For instance, the compound 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. nih.gov The most potent derivative in one study was 6,8-dibromo-2-pentylchroman-4-one. nih.govacs.org

Sigma (σ) receptors , classified into σ₁ and σ₂ subtypes, are another important target. nih.gov These receptors are implicated in neurological disorders such as Alzheimer's disease. nih.gov Certain 6-[(N-(cyclo)aminoalkyl)oxy]-4H-chromen-4-one derivatives have shown significant affinity for these receptors. The length of the linker between the chromen-4-one core and the amino group influences the binding affinity. nih.gov

Additionally, 6-Hydroxy-chroman-4-one itself has been noted to bind to the dopamine D2 receptor , a key target in the treatment of schizophrenia. biosynth.com Other identified targets for chroman-4-one derivatives include fungal enzymes like thymidylate synthase , which was investigated through in silico molecular docking studies. semanticscholar.org

The binding affinities of several chroman-4-one derivatives for their respective targets have been quantified, as shown in the table below.

Compound DerivativeTargetBinding Affinity / Inhibition
6,8-dibromo-2-pentylchroman-4-oneSIRT2IC₅₀ = 1.5 μM nih.govacs.org
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2IC₅₀ = 4.5 μM nih.gov
6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20)σ₁ receptorKᵢ = 27.2 nM nih.gov
6-((5-morpholinopentyl)oxy)-4H-chromen-4-one (12)σ₁ receptorPotency nearly equivalent to S1RA (an established σ₁ antagonist) nih.gov
(E)-3-benzylidene-chroman-4-oneFungal Thymidylate Synthase (in silico)Binding Energy = -102.589 KJ.mol⁻¹ semanticscholar.org

Enzyme Kinetic Analyses and Allosteric Modulation

Enzyme kinetic studies are essential for elucidating the mode of action of inhibitors. For chroman-4-one derivatives that target enzymes like SIRT2, these analyses can reveal whether the inhibition is competitive, non-competitive, or follows another model.

Research on SIRT2 inhibition by a 2-alkyl substituted chroman-4-one derivative indicated that the compound acts via non-competitive binding with respect to the substrate. gu.se In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. researchgate.net This suggests that these chroman-4-one derivatives may function as allosteric modulators of SIRT2 activity. gu.se

Kinetic analysis of other compounds has revealed different inhibition patterns. For example, certain peptides have been shown to exhibit mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net The specific kinetic profile of a this compound derivative depends on its unique structure and its interaction with the target enzyme. While detailed kinetic parameters like Kₘ and Vₘₐₓ values for this compound derivatives are not extensively reported in the available literature, the finding of non-competitive inhibition provides a significant insight into their mechanism. gu.se

Receptor-Ligand Interaction Dynamics and Signaling Pathways

The interaction of this compound derivatives with various receptors initiates downstream signaling cascades that mediate their biological effects.

The binding of derivatives to sigma-1 (σ₁) receptors is of particular interest. The σ₁ receptor is a ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER) that modulates Ca²⁺ signaling and ion channel functions. nih.gov By acting as antagonists at this receptor, certain chroman-4-one derivatives can influence these fundamental cellular signaling processes. nih.gov

Interaction with the dopamine D2 receptor , a G protein-coupled receptor (GPCR), provides another example of signaling pathway modulation. biosynth.com When this compound binds to and blocks this receptor, it can reduce psychotic symptoms, indicating a clear impact on dopaminergic signaling pathways in the central nervous system. biosynth.com

Furthermore, chroman-4-one scaffolds have been used to develop mimetics of the peptide hormone somatostatin (B550006). gu.se These mimetics have shown agonistic properties at somatostatin receptors, which are also GPCRs. gu.se Activation of these receptors can trigger a variety of intracellular responses, including the inhibition of adenylyl cyclase and modulation of ion channel activity, thereby affecting cellular functions like hormone secretion and cell proliferation. gu.se

Cellular Permeability and Intracellular Distribution Patterns

For a compound to interact with intracellular targets like SIRT2, it must first cross the cell membrane. The physicochemical properties of chroman-4-one derivatives influence their ability to permeate cells and their subsequent distribution within subcellular compartments.

Computational studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) analyses, have been employed to predict the pharmacokinetic characteristics of chroman-4-one derivatives. researchgate.net These in silico methods provide valuable insights into properties like membrane permeability, which is a prerequisite for reaching intracellular targets. researchgate.net

The successful inhibition of cytosolic enzymes by these compounds provides indirect evidence of their cellular uptake. SIRT2, a primary target for many chroman-4-one inhibitors, is predominantly located in the cytosol but can translocate to the nucleus during mitosis. gu.se The demonstrated ability of these derivatives to inhibit SIRT2 in cellular assays implies that they are cell-permeable and can distribute within the cytoplasm to reach their target. gu.se This suggests that the chroman-4-one scaffold possesses favorable characteristics for achieving effective intracellular concentrations.

Modulation of Gene Expression and Protein Synthesis

The activity of this compound derivatives on nuclear and cytosolic targets can lead to downstream effects on gene expression and protein synthesis. The inhibition of SIRT2, a histone deacetylase, provides a direct mechanistic link to the regulation of gene expression. gu.se

SIRT2 functions to deacetylate lysine (B10760008) residues on various histone and non-histone proteins. nih.gov The acetylation of histones is a key epigenetic modification that influences chromatin structure. Generally, histone acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that allows for greater access of transcription factors to DNA, thereby promoting gene expression. gu.se

By inhibiting SIRT2, chroman-4-one derivatives can lead to a state of hyperacetylation of SIRT2 target proteins, such as α-tubulin and potentially histones. nih.govacs.org This alteration in the cellular acetylation landscape can, in turn, affect the condensation of chromatin and alter the binding of regulatory proteins to DNA, ultimately modulating the expression of specific genes. gu.se While direct, large-scale studies on the global gene expression changes induced by this compound derivatives are not widely available, their established role as SIRT2 inhibitors strongly suggests an indirect influence on transcriptional regulation. gu.se

Computational Chemistry and Molecular Modeling of 6 Hydroxy Chroman 4 One Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. For 6-Hydroxy-chroman-4-one and its derivatives, these calculations provide a fundamental understanding of their intrinsic reactivity, stability, and spectroscopic properties.

DFT calculations, particularly using hybrid functionals like B3LYP, are commonly employed to optimize the molecular geometry of chromone (B188151) and chroman-4-one derivatives to their lowest energy state. utar.edu.my From this optimized structure, a wealth of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, these computational methods are used to calculate the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. utar.edu.myresearchgate.net For this compound, the MEP would typically show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their roles as hydrogen bond acceptors. utar.edu.my Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. nih.gov

Ab initio calculations have also been instrumental in determining the absolute configuration of chiral chroman-4-one derivatives by comparing calculated and experimental Vibrational Circular Dichroism (VCD) spectra. gu.seacs.org

Calculated PropertySignificance for this compoundTypical Computational Method
Optimized Molecular GeometryProvides the most stable 3D structure for further calculations.DFT (e.g., B3LYP/6-311++G**)
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. researchgate.netDFT
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict sites for intermolecular interactions. utar.edu.myresearchgate.netDFT
Mulliken Atomic ChargesQuantifies the partial charge on each atom. utar.edu.myDFT
Vibrational FrequenciesAids in the interpretation of experimental IR and Raman spectra. researchgate.netDFT

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used to understand the binding mode of chroman-4-one derivatives to various biological targets and to predict their binding affinity.

The process involves placing the 3D structure of the ligand, such as this compound, into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. A scoring function is then used to estimate the binding energy (or affinity), with lower energy scores generally indicating more favorable binding. unsoed.ac.id

Studies on chroman-4-one derivatives have demonstrated their potential to interact with a range of protein targets. For instance, docking studies have shown that these scaffolds can act as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), Pteridine Reductase 1 (PTR1), and Cyclin-Dependent Kinase 4 (CDK4). researchgate.netsciencescholar.usnih.govnih.gov

A key finding from docking a this compound derivative into the active site of Trypanosoma brucei PTR1 revealed the critical role of the substituents. nih.gov The 6-hydroxyl group was observed to form a crucial hydrogen bond with the β-phosphate of the NADP+ cofactor and a weaker interaction with a serine residue (Ser95). nih.gov Simultaneously, the carbonyl group at the 4-position formed a hydrogen bond with an arginine residue (Arg17). nih.gov These specific interactions anchor the ligand in the active site and are fundamental to its inhibitory activity. The analysis of these interactions provides a rational basis for designing more potent inhibitors by modifying the scaffold to enhance these contacts. nih.gov

Chroman-4-one DerivativeProtein TargetKey Interactions/FindingsReference
6-hydroxy-2-(phenol)chroman-4-onePteridine Reductase 1 (PTR1)H-bond from 6-OH to NADP+ and Ser95; H-bond from 4-C=O to Arg17. nih.gov
2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one analoguesCyclooxygenase-2 (COX-2)Derivatives showed good Moldock scores, indicating potential anti-inflammatory activity. researchgate.netsciencescholar.us
Various chromanone derivativesCyclin-Dependent Kinase 4 (CDK4)Binding affinity was driven by hydrophobic and H-bonding interactions within the active pocket. nih.gov
Flavone derivative (chromen-4-one scaffold)Acetylcholinesterase (AChE)Binding energies confirmed the potency of the compound as an inhibitor. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Space and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are used to explore the conformational flexibility of this compound, assess the stability of its complex with a protein target, and gain insights into the kinetics of binding.

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of all atoms over a period, typically nanoseconds to microseconds. nih.gov

For chroman-4-one systems, MD simulations are crucial for validating docking results. By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the predicted binding pose. A stable RMSD value suggests that the ligand remains securely bound in the active site in a manner similar to the docked pose. nih.gov For example, MD simulations on a 6-isopropyl-3-formyl chromone complexed with Insulin Degrading Enzyme (IDE) showed stable RMSD values, indicating the strength of the protein-ligand complex at the active site. nih.gov

MD simulations can also reveal the conformational space of the chroman-4-one ring system. While often depicted as planar, the dihydropyran ring can adopt different conformations (e.g., half-chair, sofa), and MD can explore the energetic landscape of these forms. nih.gov Advanced MD techniques can also be used to calculate binding free energies and estimate the on/off rates (kinetics) of a ligand, providing a more comprehensive picture of its interaction with a target.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For a series of this compound analogues, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The development of a QSAR model involves several steps. First, a dataset of chroman-4-one derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. Next, a set of numerical descriptors is calculated for each molecule. These descriptors can represent various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological characteristics.

Finally, a mathematical model is generated using statistical methods—such as multiple linear regression or machine learning algorithms—to find the best correlation between the descriptors and the observed activity. A statistically robust QSAR model can then be used to predict the activity of new chroman-4-one derivatives based solely on their calculated descriptors. For example, 4D-QSAR models, which consider the conformational flexibility and alignment of molecules, can provide insights into the specific steric, hydrophobic, and hydrogen-bonding features that are critical for activity. mdpi.com These models can generate pharmacophore hypotheses for the development of new lead inhibitors. mdpi.com

Virtual Screening Workflows for Novel Ligand Discovery

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov VS workflows are highly effective for identifying novel ligands based on the this compound scaffold or for discovering this scaffold within broader chemical libraries.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the protein target. A library of compounds is docked into the active site of the target, and molecules are ranked based on their predicted binding scores. nih.gov The top-scoring compounds are then selected for experimental testing. This method is powerful for discovering novel scaffolds that are sterically and electronically complementary to the target's binding site. nih.gov

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown, but a set of active ligands is available. A model, or pharmacophore, is built based on the common structural features of the known active molecules. This pharmacophore represents the key steric and electronic properties required for binding. mdpi.com A chemical library is then searched for molecules that match the pharmacophore model. mdpi.com Alternatively, similarity searching can be performed to find molecules that are structurally similar to a known active compound. mdpi.com

A typical VS workflow for discovering novel this compound-based ligands would involve preparing a large library of commercially available or virtual compounds, filtering them based on drug-like properties (e.g., Lipinski's Rule of Five), and then applying either SBVS or LBVS to identify a smaller subset of promising "hits" for acquisition and biological evaluation. mdpi.comresearchgate.net

Metabolic Studies and Biotransformation of Chroman 4 One Scaffolds

In Vitro Metabolic Stability and Metabolite Identification

The in vitro metabolic stability of a compound provides an early indication of its persistence in the body and is often evaluated using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. creative-bioarray.comspringernature.com For the broader class of chroman-4-one derivatives, metabolic stability can vary significantly depending on the specific substitutions on the chroman ring. nih.gov

While specific data on the metabolic stability of 6-hydroxy-chroman-4-one is not extensively documented, studies on related flavonoid and chroman-4-one structures suggest that the phenolic hydroxyl group and the heterocyclic ring are potential sites for metabolic modification. nih.gov The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. creative-bioarray.com

Interactive Table: Factors Influencing In Vitro Metabolic Stability of Drug Candidates.

ParameterDescriptionImplication for Chroman-4-one Scaffolds
Half-life (t½) The time required for the concentration of a compound to decrease by half.A shorter half-life suggests more rapid metabolism. The substitution pattern on the chroman-4-one ring can influence this.
Intrinsic Clearance (CLint) The measure of the metabolic capacity of the liver for a specific compound.Higher intrinsic clearance indicates more efficient metabolism by hepatic enzymes.
Metabolite Profile The array of metabolic products formed from the parent compound.For this compound, potential metabolites could include hydroxylated and conjugated derivatives.

Metabolite identification for the chroman-4-one scaffold would likely reveal products of oxidation and conjugation. For instance, hydroxylation of the aromatic ring or the heterocyclic portion of the molecule would be a probable metabolic route. Following Phase I reactions, the resulting metabolites, as well as the parent compound, can undergo conjugation with endogenous molecules such as glucuronic acid.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)

The biotransformation of chroman-4-one scaffolds is primarily mediated by two major enzyme superfamilies: the Cytochrome P450 (CYP) enzymes in Phase I and the UDP-glucuronosyltransferases (UGTs) in Phase II. mdpi.comnih.gov

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is a group of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics. nih.gov In humans, the CYP1, CYP2, and CYP3 families are predominantly responsible for drug metabolism. mdpi.com Studies on various chroman-4-one derivatives have indicated interactions with several CYP isoforms. For example, some chroman-4-one analogs have been shown to inhibit CYP2C19. nih.gov The specific CYP isoforms involved in the metabolism of this compound have not been definitively identified, but it is plausible that enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 could play a role, given their broad substrate specificity for phenolic and heterocyclic compounds. nih.gov

UDP-glucuronosyltransferases (UGTs): UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a process known as glucuronidation. nih.gov This is a major Phase II conjugation pathway that significantly increases the water solubility of compounds, facilitating their excretion. nih.gov The hydroxyl group at the 6-position of this compound makes it a prime candidate for glucuronidation. UGT isoforms such as UGT1A1, UGT1A6, UGT1A9, and UGT2B7 are known to be involved in the glucuronidation of phenolic compounds. frontiersin.org

Phase I and Phase II Metabolic Reactions

The metabolism of this compound is anticipated to proceed through a series of Phase I and Phase II reactions, consistent with the general pathways for the biotransformation of phenolic and heterocyclic compounds.

Phase I Reactions: Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions. youtube.com For the chroman-4-one scaffold, oxidation is the most probable pathway. This can include:

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring of the chroman-4-one structure.

Aliphatic Hydroxylation: Hydroxylation of the heterocyclic ring.

O-dealkylation: If methoxy (B1213986) groups were present, they would be common sites for O-dealkylation, though this is not directly applicable to the hydroxylated parent compound.

These oxidative reactions are predominantly catalyzed by CYP enzymes and serve to introduce or unmask polar functional groups, preparing the molecule for Phase II conjugation. mdpi.com

Phase II Reactions: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. researchgate.net For this compound, the most likely Phase II reaction is:

Glucuronidation: The phenolic hydroxyl group at the 6-position is a key site for conjugation with glucuronic acid, catalyzed by UGTs. frontiersin.org This would result in the formation of a more water-soluble glucuronide conjugate.

Sulfation: Another potential conjugation pathway is sulfation, where a sulfonate group is added to the hydroxyl group, catalyzed by sulfotransferases (SULTs).

These conjugation reactions are crucial for the detoxification and elimination of the compound from the body.

Interactive Table: Summary of Potential Metabolic Reactions for this compound.

PhaseReaction TypeEnzyme FamilyPotential Modification on this compound
Phase I Oxidation (Hydroxylation)Cytochrome P450 (CYP)Addition of hydroxyl groups to the aromatic or heterocyclic ring.
Phase II Conjugation (Glucuronidation)UDP-glucuronosyltransferases (UGT)Attachment of glucuronic acid to the 6-hydroxyl group.
Phase II Conjugation (Sulfation)Sulfotransferases (SULT)Attachment of a sulfate (B86663) group to the 6-hydroxyl group.

In Vivo Metabolic Fate and Excretion Pathways

The in vivo metabolic fate of a compound describes its journey through the body, including absorption, distribution, metabolism, and excretion (ADME). While specific in vivo studies on this compound are limited, general principles of xenobiotic metabolism suggest a likely pathway. researchgate.netnih.gov

Following administration, this compound would likely be absorbed and distributed to various tissues, with the liver being the primary site of metabolism. creative-bioarray.com In the liver, the compound would undergo the Phase I and Phase II reactions described above. The resulting metabolites, primarily glucuronide and sulfate conjugates, would be more hydrophilic than the parent compound.

The increased water solubility of these conjugates facilitates their elimination from the body. The primary routes of excretion for such metabolites are:

Renal Excretion: Water-soluble conjugates are readily filtered by the kidneys and excreted in the urine.

Biliary Excretion: Larger conjugates can be transported into the bile and subsequently eliminated in the feces.

Future Perspectives and Research Directions for 6 Hydroxy Chroman 4 One

Design and Synthesis of Multi-Target Directed Ligands

The multifactorial nature of complex diseases like Alzheimer's and cancer has spurred a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). The chroman-4-one framework is recognized as a "privileged structure," serving as a versatile template for designing MTDLs that can modulate multiple biological targets simultaneously. mdpi.com

Researchers have successfully used the chroman-4-one scaffold to create dual-functional inhibitors aimed at treating Alzheimer's disease. nih.gov By strategically modifying the core structure, ligands have been developed that concurrently inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase (MAO) enzymes, both of which are key targets in Alzheimer's pathology. The design strategy often involves incorporating different pharmacophores connected by appropriate linkers to the chroman-4-one core, enabling balanced activity at multiple targets. mdpi.com This approach aims to achieve synergistic or additive effects, potentially leading to improved therapeutic outcomes compared to single-target agents.

Future research in this area will likely focus on:

Expanding the Target Scope: Incorporating pharmacophores that target other relevant pathways in neurodegeneration, such as sigma (σ1 and σ2) receptors, beta-secretase (BACE1), and pathways related to oxidative stress and neuroinflammation. mdpi.com

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the inhibitory potency and selectivity of MTDLs. As seen in related chromanone derivatives, substitutions at positions C-2, 3, 6, and 7 of the core structure are critical for defining the biological activity. nih.gov

Computational Modeling: Employing molecular modeling and computational tools to rationally design novel MTDLs with improved pharmacokinetic and pharmacodynamic profiles, predicting their binding affinities and interactions with various biological targets before synthesis.

Combination Strategies with Established Therapeutic Agents

Investigating the synergistic potential of 6-hydroxy-chroman-4-one derivatives in combination with existing therapeutic agents is a promising avenue for enhancing treatment efficacy and overcoming drug resistance. This strategy is particularly relevant in oncology, where combination therapies are the standard of care.

Chroman derivatives have been proposed for use in combination with standard anti-cancer treatments. google.com The rationale is that these compounds could potentially reduce the adverse side effects associated with conventional chemotherapy, allowing for lower, more tolerable doses of cytotoxic drugs while achieving a greater therapeutic effect. google.com The anti-proliferative properties observed in some chroman-4-one derivatives, for instance, those acting as Sirtuin 2 (SIRT2) inhibitors, make them suitable candidates for such combination studies in breast and lung cancer cell lines. acs.orgacs.org

Future research directions include:

Synergy Screening: Systematically screening this compound derivatives in combination with a panel of approved chemotherapeutic agents (e.g., taxanes, platinum-based drugs) and targeted therapies across various cancer cell lines.

Mechanism of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions. This could involve modulation of drug resistance pathways, enhancement of apoptosis, or inhibition of cancer cell proliferation signaling.

In Vivo Validation: Progressing promising combinations identified in vitro into preclinical animal models to validate their enhanced efficacy and improved safety profiles.

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant hurdle for many flavonoid-based compounds, including this compound, is their poor oral bioavailability, which can be attributed to low aqueous solubility and extensive first-pass metabolism. gu.se Overcoming this limitation is critical for translating their biological potential into effective clinical treatments. Advanced drug delivery systems offer a viable solution to this challenge.

Modern formulation strategies focus on enhancing solubility and protecting the drug from degradation in the gastrointestinal tract. upm-inc.com For chroman-4-one derivatives, which are often lipophilic, lipid-based delivery systems are particularly promising. upm-inc.com These include:

Liposomes: These spherical vesicles are composed of lipid bilayers and can encapsulate both hydrophobic and hydrophilic compounds. mdpi.comresearchgate.net They can improve the solubility and stability of the encapsulated drug. mdpi.com

Nanoparticles: Encapsulating the compound in polymer-based or lipid-based nanoparticles can protect it from enzymatic degradation, control its release profile, and improve absorption. longdom.orgnih.gov Surface modifications, such as with polyethylene glycol (PEG), can further extend circulation time. researchgate.net

Solid Dispersions: Creating amorphous solid dispersions is another technique to stabilize the drug in a higher-energy, more soluble form. upm-inc.com

The development of these advanced formulations is essential to ensure that therapeutically relevant concentrations of this compound and its derivatives can be achieved in the body following administration. gu.seupm-inc.com

Delivery SystemPotential Advantages for this compoundReferences
Liposomes Encapsulates lipophilic compounds, improves stability and solubility. mdpi.com, researchgate.net
Nanoparticles Protects from degradation, controls release, improves absorption. longdom.org, nih.gov
Solid Dispersions Enhances solubility by creating a high-energy amorphous form. upm-inc.com

Exploration of Novel Therapeutic Indications

The chroman-4-one scaffold has been associated with a diverse range of biological activities, suggesting that this compound and its derivatives could be repurposed or developed for novel therapeutic indications beyond their initially explored uses. nih.govresearchgate.net

Preclinical research has highlighted the potential of this chemical class in several areas:

Anticancer: Various chroman-4-one derivatives have demonstrated significant cytotoxic activity against multiple cancer cell lines. nih.gov Some compounds act as SIRT2 inhibitors, which have shown antiproliferative effects and the ability to increase α-tubulin acetylation in cancer cells, indicating a potential mechanism of action. acs.orgacs.org

Antidiabetic: Certain chroman-4-one analogs have exhibited antidiabetic properties through the inhibition of enzymes like α-glucosidase. nih.gov

Antiparasitic: Derivatives have shown activity against parasites such as Leishmania panamensis, suggesting a role in developing new treatments for infectious diseases like Leishmaniasis. nih.gov

Neurodegenerative Diseases: Beyond Alzheimer's, the role of SIRT2 inhibition in Parkinson's disease and other neurodegenerative disorders presents a compelling area for further investigation. nih.gov

Anti-inflammatory and Analgesic: The foundational structure is related to flavonoids known for their anti-inflammatory and antioxidant properties, indicating potential applications in treating inflammatory conditions.

Future exploration should involve broader screening programs to uncover new activities and detailed mechanistic studies to understand how these compounds exert their effects in different disease contexts.

Translating Preclinical Research to Advanced Development Stages

The journey from a promising preclinical compound to a clinically approved drug is fraught with challenges, and this compound derivatives are no exception. texilajournal.com A successful transition requires a rigorous and systematic approach to preclinical development.

Key considerations for advancing these compounds include:

Pharmacokinetics and ADME: A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. historymedjournal.com Early-phase studies must characterize the metabolic pathways, identify potential drug-drug interactions, and determine the pharmacokinetic profile to establish a foundation for dosing in humans. altasciences.com

Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies conducted under Good Laboratory Practice (GLP) guidelines are required by regulatory agencies. altasciences.com These studies identify potential liabilities and establish a safe starting dose for first-in-human clinical trials. nih.gov The low mammalian toxicity generally associated with the chromone (B188151) scaffold is an encouraging starting point. researchgate.net

Scalable Synthesis: The development of efficient, cost-effective, and scalable synthetic routes is a practical but critical challenge. nih.govresearchgate.net The ability to produce large quantities of the active pharmaceutical ingredient (API) according to Good Manufacturing Practice (GMP) standards is a prerequisite for clinical trials.

Clinical Trial Design: The design of early-phase clinical trials is critical for success. nih.gov These trials must be carefully designed to assess the safety, tolerability, and pharmacokinetics of the new compound in humans, often in small, well-monitored cohorts. europeanpharmaceuticalreview.com

Addressing these challenges through a multidisciplinary effort involving medicinal chemists, pharmacologists, formulation scientists, and clinicians will be essential to realize the full therapeutic potential of the this compound scaffold. nih.gov

Q & A

Q. How can researchers confirm the structural identity of 6-Hydroxy-chroman-4-one experimentally?

To validate the structure, employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the chroman-4-one backbone and hydroxy group at position 5. Compare chemical shifts with literature values (e.g., δ ~5.5 ppm for the C4 ketone proton in chroman-4-ones) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular formula (C9_9H8_8O3_3) and fragmentation patterns consistent with chromanone derivatives .
  • Infrared (IR) Spectroscopy: Identify the carbonyl stretch (~1670 cm1^{-1}) and hydroxyl absorption (~3200 cm1^{-1}) .

Q. What are the standard synthetic routes for this compound?

Common methods include:

  • Aldol Condensation: Reacting substituted salicylaldehydes with ketones under basic conditions, followed by cyclization. For example, 2-hydroxyacetophenone derivatives can yield chroman-4-ones via intramolecular cyclization .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (~85%) by optimizing temperature (120–150°C) and solvent (ethanol or acetonitrile) .

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction TimeKey ConditionsReference
Aldol Condensation70–7512–24 hKOH, ethanol, reflux
Microwave-Assisted80–850.5–1 h140°C, acetonitrile

Advanced Research Questions

Q. How can structural modifications at position 6 influence bioactivity?

Substitutions at C6 alter electronic and steric properties, impacting receptor binding. For example:

  • Electron-Withdrawing Groups (e.g., Cl, CF3_3): Enhance stability and modulate antioxidant activity. Chlorinated analogs (e.g., 6-chloro-chroman-4-one) show increased radical scavenging in DPPH assays .
  • Hydroxy Group Retention: Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). Removal or masking (e.g., acetylation) reduces activity in antimicrobial assays .

Q. How should researchers address contradictory data in bioactivity studies?

Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized Assay Conditions: Control pH, temperature, and solvent polarity (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
  • Cross-Validation: Replicate results using orthogonal methods (e.g., combine MIC assays with time-kill curves for antimicrobial studies) .
  • Meta-Analysis: Compare findings with structurally related compounds (e.g., 7-hydroxy or 8-methoxy analogs) to identify trends .

Q. What strategies optimize the chroman-4-one scaffold for drug discovery?

Focus on privileged substructures (see Table 2):

  • Thiazole or Pyridine Hybrids: Enhance binding to kinases or GPCRs. For example, 3-(pyridin-3-yl) substitution improves solubility and target engagement .
  • Morpholine or Benzylidene Additions: Modulate pharmacokinetics (e.g., logP reduction for blood-brain barrier penetration) .

Q. Table 2: Bioactivity of Structural Analogs

CompoundKey ModificationBioactivity (IC50_{50})Reference
This compoundNone (parent compound)Antioxidant: 12.5 μM
6-Chloro-8-(trifluoromethyl)Cl, CF3_3Anticancer: 3.8 μM (HeLa)
7-Hydroxy-3-(4-methoxyphenyl)Methoxy-phenylAntimicrobial: MIC 8 μg/mL

Methodological Guidance

Q. How to validate compound purity for pharmacological assays?

  • HPLC-PDA: Use a C18 column with UV detection at 254 nm; purity ≥95% ensures reliable bioactivity data .
  • Melting Point Analysis: Compare observed values with literature (e.g., this compound melts at 142–144°C) .

Q. What computational tools predict structure-activity relationships (SAR)?

  • Molecular Docking (AutoDock Vina): Simulate binding to targets like COX-2 or EGFR .
  • QSAR Models: Utilize descriptors (e.g., logP, polar surface area) to correlate substituents with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.